1,4,7,10-Tetraazacyclododecane-2,6-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

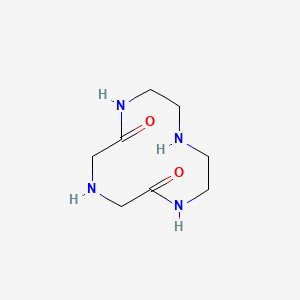

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4,7,10-tetrazacyclododecane-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4O2/c13-7-5-10-6-8(14)12-4-2-9-1-3-11-7/h9-10H,1-6H2,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBNSOADQQFUSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CNCC(=O)NCCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570452 | |

| Record name | 1,4,7,10-Tetraazacyclododecane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76201-27-9 | |

| Record name | 1,4,7,10-Tetraazacyclododecane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4,7,10 Tetraazacyclododecane 2,6 Dione and Its Analogs

Historical Perspectives and Foundational Approaches in Macrocyclic Polyamine Synthesis

The journey to synthesize specific macrocyclic polyamines like 1,4,7,10-Tetraazacyclododecane-2,6-dione is built upon decades of foundational work in macrocycle synthesis. Early efforts in the mid-20th century established the core principles of forming large ring structures, which are often thermodynamically disfavored due to entropic factors. The pioneering work of chemists such as Stetter, Richman, and Atkins laid the groundwork for the synthesis of macrocyclic polyamines, including the parent compound 1,4,7,10-tetraazacyclododecane (B123705), commonly known as cyclen. orgsyn.org

A prevalent historical method is the Richman-Atkins synthesis, which employs high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. This method typically involves the reaction of a di-sulfonamide with a di-halide or di-tosylate in the presence of a base. The sulfonamide groups serve to protect the secondary amines and activate the terminal primary amines for nucleophilic substitution. Subsequent deprotection of the resulting macrocyclic sulfonamide yields the desired polyamine. While effective, these methods often require multiple steps, stringent reaction conditions, and can result in modest yields.

Another foundational approach involves the use of template ions to pre-organize the linear precursors into a conformation that facilitates cyclization. Metal cations, such as alkali or alkaline earth metals, can coordinate to the heteroatoms of the linear precursor, bringing the reactive ends into proximity and thereby increasing the effective molarity of the intramolecular reaction. This "template effect" has been instrumental in improving the yields of many macrocyclization reactions.

Non-Template Cyclization Strategies for Macrocyclic Amides

While template-assisted syntheses are powerful, non-template methods offer the advantage of avoiding the need for a specific template ion and the subsequent demetallation step. These strategies are particularly relevant for the synthesis of macrocyclic amides, such as this compound.

A common non-template strategy for the formation of macrocyclic diamides is the direct condensation of a linear diamine with a dicarboxylic acid derivative. jlu.edu.cn This approach relies on the principle of high dilution to minimize the formation of linear polymers. The reaction is typically carried out by slowly adding the two reactants simultaneously to a large volume of solvent.

The choice of the dicarboxylic acid derivative is crucial for the success of the cyclization. Highly reactive derivatives, such as diacyl chlorides or activated esters (e.g., N-hydroxysuccinimide esters), are often employed to facilitate the amide bond formation under mild conditions. The general reaction is depicted below:

For the synthesis of a tetraaza-dione macrocycle, a linear tetraamine (B13775644) would be reacted with a dicarboxylic acid derivative. The regioselectivity of such a reaction, however, can be a significant challenge, potentially leading to a mixture of isomeric products.

Targeted Synthesis of this compound and its C-Substituted Derivatives

The specific synthesis of this compound requires a strategic approach to ensure the correct placement of the two carbonyl groups at the 2 and 6 positions. A plausible and direct route involves the cyclocondensation of a suitable linear tetraamine with a derivative of malonic acid. The linear tetraamine precursor required would be N,N'-bis(2-aminoethyl)ethane-1,2-diamine.

The reaction of this tetraamine with a reactive malonic acid derivative, such as malonyl dichloride or a dialkyl malonate, under high dilution conditions, would be expected to yield the desired 2,6-dione macrocycle. The reaction stoichiometry would need to be carefully controlled to favor the [1+1] cyclization product over oligomeric or polymeric side products.

The introduction of chirality into the macrocyclic backbone, leading to C-substituted derivatives, can be achieved by starting with chiral precursors. For example, chiral amino acids can be used as building blocks to construct the linear tetraamine precursor. This approach allows for the synthesis of enantiomerically pure macrocycles.

A hypothetical multi-step synthesis of a C-substituted this compound could begin with a protected chiral amino acid. This would be elaborated into a chiral diamine segment, which is then coupled to form the linear tetraamine. Subsequent cyclization with a substituted malonic acid derivative would yield the chiral macrocyclic dione (B5365651). The stereochemistry of the final product would be dictated by the chirality of the initial amino acid precursor.

Cyclic condensation is a key step in the formation of the dione ring. As mentioned, the reaction between a linear tetraamine and a dicarboxylic acid derivative is a direct method. The success of this cyclization is highly dependent on the reaction conditions.

| Parameter | Condition | Rationale |

| Concentration | High Dilution (<0.01 M) | Favors intramolecular cyclization over intermolecular polymerization. |

| Temperature | Varies (often elevated) | To overcome the activation energy of amide bond formation. |

| Solvent | Aprotic, non-coordinating | To prevent interference with the reactive species. |

| Coupling Reagents | Carbodiimides, activated esters | To facilitate amide bond formation under milder conditions. |

An analogous, documented synthesis of the isomeric 1,4,7,10-tetraazacyclododecane-2,3-dione involves the cyclic condensation of triethylenetetramine (B94423) with diethyl oxalate (B1200264). nih.gov This reaction proceeds in a methanolic solution, and the product precipitates upon the addition of ethanol, yielding the crystalline cyclic oxamide. A similar strategy, substituting diethyl malonate for diethyl oxalate and using the appropriate linear tetraamine, would be a logical approach for the synthesis of the 2,6-dione.

Advanced Synthetic Routes for Functionalized this compound Analogs

The synthesis of functionalized analogs of this compound allows for the fine-tuning of its chemical and physical properties. Functional groups can be introduced either on the carbon backbone or on the nitrogen atoms.

One advanced strategy involves the use of pre-functionalized building blocks in the macrocyclization reaction. For example, a substituted malonic acid derivative bearing a desired functional group can be used in the cyclocondensation step. This approach allows for the direct incorporation of functionality into the macrocyclic ring.

Alternatively, post-synthetic modification of the parent macrocycle can be employed. The secondary amine groups at the 4 and 10 positions of this compound are nucleophilic and can be selectively alkylated or acylated to introduce a variety of functional groups. This requires careful control of the reaction conditions to avoid over-alkylation or reaction at the amide nitrogens. The use of protecting groups for the amide nitrogens may be necessary to achieve high selectivity.

Recent advances in synthetic methodology, such as solid-phase synthesis and the use of novel coupling reagents, are also being applied to the synthesis of complex macrocycles. These techniques can facilitate the purification of products and allow for the construction of libraries of functionalized macrocyclic diones for various applications.

Introduction of Pendant Arms and Peripheral Substituents

The introduction of pendant arms and peripheral substituents onto the this compound framework is essential for modulating its chemical and physical properties, such as solubility, coordination behavior, and biological activity. The reactivity of the secondary amine groups at the 1- and 7-positions (or 4- and 10-positions depending on numbering) allows for the attachment of a wide variety of functional groups.

Methodologies for N-functionalization of the parent macrocycle, 1,4,7,10-tetraazacyclododecane (cyclen), are well-established and provide a roadmap for the derivatization of its dione analog. researchgate.net Regioselective substitution is a key consideration in these syntheses. For instance, the reaction of cyclen with reagents like p-toluenesulfonyl chloride or diethyl phosphite (B83602) can yield 1,7-diprotected regioisomers, which can then be further functionalized at the remaining free amine positions. researchgate.net A similar strategy could be envisioned for the dione, allowing for the selective introduction of two different pendant arms.

The synthesis of mono N-substituted derivatives can be achieved through methods like the use of a boron triprotection strategy, which can be removed after alkylation. researchgate.net Another approach involves the reaction of a monoalkylated cyclen derivative with dimethylformamide diethyl acetal, followed by hydrolysis of the resulting tricyclic intermediate to afford 1,7-disubstituted macrocycles. researchgate.net These methods highlight the potential for precise control over the substitution pattern on the tetraaza macrocyclic core.

Commonly introduced pendant arms include those with terminal functional groups suitable for further reactions, such as carboxylic acids, alcohols, amines, and thiols. For example, derivatives of the related 1,4,7-triazacyclononane (B1209588) have been functionalized with various N-substituents through a series of reduction and alkylation reactions of a tribenzylated dione intermediate. nih.gov This demonstrates the feasibility of introducing a range of functionalities onto aza-macrocyclic dione scaffolds.

Table 1: Examples of Reagents for Introducing Pendant Arms on Tetraaza Macrocycles

| Reagent | Functional Group Introduced | Reference |

| p-Toluenesulfonyl chloride | Tosyl (protecting group) | researchgate.net |

| Diethyl phosphite | Phosphonate | researchgate.net |

| Dimethylformamide diethyl acetal | Formyl (after hydrolysis) | researchgate.net |

| Bromoacetic acid esters | Carboxymethyl (ester) | nih.gov |

| Ethylene (B1197577) oxide | Hydroxyethyl | researchgate.net |

Strategies for Conjugation to Complex Molecular Architectures

The ability to conjugate this compound and its derivatives to complex molecular architectures, such as peptides, proteins, and other biomolecules, is crucial for their application in fields like medicinal chemistry and molecular imaging. nih.gov These conjugation strategies typically involve the introduction of a bifunctional linker onto the macrocycle, which then reacts with a specific functional group on the target molecule.

A common approach is the solid-phase synthesis of peptides functionalized with a macrocyclic chelator. nih.gov In this method, protected components of both the peptide and the macrocycle are assembled on a solid resin support. The final deprotection and cleavage step yields the free macrocycle-peptide conjugate. This strategy allows for the precise placement of the macrocycle at a specific position within the peptide sequence.

For conjugation to proteins, site-specific modification is often desired to ensure homogeneity and preserve the protein's function. thegauntgroup.com This can be achieved by targeting unique functional groups on the protein surface, such as the thiol group of cysteine residues. researchgate.net A bifunctional derivative of the macrocycle, bearing a maleimide (B117702) or a haloacetyl group, can be used to selectively react with a cysteine residue. Alternatively, click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition, offers a highly efficient and bioorthogonal method for conjugation. researchgate.net This would involve functionalizing the dione macrocycle with either an azide (B81097) or an alkyne group.

The development of bifunctional chelating agents based on the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) framework provides a blueprint for designing conjugatable derivatives of the dione. researchgate.net These agents often incorporate a reactive group, such as an isothiocyanate or an activated ester, for facile reaction with amine groups on biomolecules.

Table 2: Common Strategies for Bioconjugation of Macrocycles

| Conjugation Strategy | Reactive Groups | Target Functional Group | Reference |

| Amide bond formation | Activated ester, Isothiocyanate | Amine (e.g., lysine) | researchgate.net |

| Maleimide chemistry | Maleimide | Thiol (cysteine) | researchgate.net |

| Click Chemistry | Azide, Alkyne | Alkyne, Azide | researchgate.net |

| Solid-phase peptide synthesis | Protected macrocycle | Resin-bound peptide | nih.gov |

Optimization of Synthetic Efficiency and Macrocyclization Yields

The synthesis of macrocycles is often challenged by low yields due to competing polymerization reactions. nih.gov Therefore, optimizing the synthetic efficiency and, in particular, the macrocyclization step is of paramount importance. For this compound, a known synthetic route involves the cyclization of diethylenetriamine (B155796) with diethyl 3,3'-iminodipropionate. However, this method is reported to be time-consuming and results in low yields. acs.org

Several strategies can be employed to improve macrocyclization yields. The high-dilution principle is a classical approach that favors intramolecular cyclization over intermolecular polymerization by maintaining a very low concentration of the linear precursor. acs.org This is typically achieved by the slow addition of the reactants to a large volume of solvent.

Template-assisted synthesis is another powerful technique. orgsyn.org A metal ion or a covalently bound template can pre-organize the linear precursor into a conformation that is favorable for cyclization, thereby increasing the effective molarity and promoting the desired ring-closure. For the synthesis of the parent cyclen, a two-step sequence involving the formation of a tricyclic bisamidine intermediate, followed by a double reductive ring expansion, has been shown to be an effective templated approach. orgsyn.org

The choice of solvent, temperature, and catalyst can also have a significant impact on the efficiency of the macrocyclization reaction. A systematic screening of these parameters can lead to substantial improvements in yield. Furthermore, alternative synthetic routes that involve less strained transition states or more reactive intermediates can be explored. For instance, ring-expansion methodologies or cyclization/ring expansion cascade reactions have emerged as powerful strategies for the synthesis of macrocycles without the need for high-dilution conditions. nih.gov

Table 3: Factors Influencing Macrocyclization Yields

| Factor | Principle | Potential Application to Dione Synthesis | Reference |

| High Dilution | Favors intramolecular cyclization by minimizing intermolecular reactions. | Slow addition of diethylenetriamine and diethyl 3,3'-iminodipropionate. | acs.org |

| Template Synthesis | Pre-organizes the linear precursor for cyclization. | Use of a metal ion or a covalent template to bring the reactive ends of the acyclic precursor into proximity. | orgsyn.org |

| Reaction Conditions | Solvent, temperature, and catalysts can influence reaction rates and selectivity. | Screening of various solvents and catalysts for the cyclization step. | rsc.org |

| Alternative Routes | Ring-expansion or cascade reactions can be more efficient than direct cyclization. | Exploring the synthesis of a smaller ring system followed by expansion to the 12-membered dione. | nih.gov |

Coordination Chemistry of 1,4,7,10 Tetraazacyclododecane 2,6 Dione Metal Complexes

Coordination Modes and Geometries of Metal-Dioxotetraazamacrocycle Complexes

The coordination geometry of metal complexes with 1,4,7,10-Tetraazacyclododecane-2,6-dione is a product of the interplay between the electronic preferences of the metal ion and the steric constraints of the ligand. wikipedia.org The ligand can offer a variety of coordination modes, leading to diverse structural outcomes.

The amide group possesses two potential donor atoms: the carbonyl oxygen and the amide nitrogen. The carbonyl oxygen acts as a neutral, hard donor, readily participating in coordination. The amide nitrogen, in its neutral state, is a very poor donor due to the delocalization of its lone pair into the adjacent carbonyl group.

However, upon deprotonation, the resulting amidate nitrogen becomes a powerful, negatively charged donor. This deprotonation is often facilitated by the coordination of a metal ion, especially in basic conditions. Therefore, this compound can act as a neutral ligand, coordinating through its two amine nitrogens and two carbonyl oxygens, or as a dianionic ligand after deprotonation of both amide groups. The latter mode of coordination typically results in highly stable complexes due to the increased charge of the donor atoms. Studies on related amide-based macrocycles show that the deprotonated amide nitrogen is a particularly effective donor for stabilizing metal ions in various oxidation states. acs.org

The strain can also enforce a specific coordination geometry. For a metal ion to be accommodated within the macrocyclic cavity, it must adopt a geometry that minimizes this strain. This can lead to distorted octahedral or square planar geometries, depending on the size and electronic configuration of the metal ion. libretexts.org

Positional isomerism, such as in the related 1,4,7,10-Tetraazacyclododecane-2,5-dione, would further alter the coordination properties. Changing the positions of the carbonyl groups modifies the arrangement of donor atoms and the bite angles, which can favor the coordination of different metal ions or enforce different geometries. For example, placing the amide groups opposite each other (1,7-dione isomer) would create a more rigid and larger cavity compared to the 2,6-dione isomer, likely altering its selectivity profile.

Complexation Thermodynamics and Kinetics in Solution

The stability and formation/dissociation rates of metal complexes are crucial for their practical applications. For this compound, these properties are dictated by the ligand's basicity, rigidity, and the nature of the coordinating groups.

The stability of a metal complex in solution is quantified by its stability constant (log K). A higher value indicates a more stable complex. chemguide.co.uk The stability of complexes with this compound is expected to vary significantly with the metal ion, reflecting the diverse donor set.

The protonation equilibria of the ligand are also critical, as they determine the effective availability of the ligand for metal binding at a given pH. The two amine nitrogens are the primary sites of protonation. Due to the electron-withdrawing effect of the adjacent amide groups, these amines are expected to be less basic than those in cyclen, resulting in lower pKa values. The amide protons are much less acidic and would only be removed at high pH, typically upon metal coordination.

While specific experimental data for this compound is not widely available, we can present an illustrative table comparing the expected trends with the known values for the parent cyclen ligand.

| Species | Cyclen | This compound (Expected Trend) |

|---|---|---|

| pKa1 | 11.1 | ~9-10 |

| pKa2 | 10.1 | ~8-9 |

| log K (Cu²⁺) | 23.2 | High (due to N/O donors) |

| log K (Ni²⁺) | 20.1 | Moderate-High |

| log K (Zn²⁺) | 15.4 | Moderate |

| log K (Ca²⁺) | < 5 | Moderate (favored by hard O donors) |

Note: The values for this compound are hypothesized based on chemical principles and are for illustrative purposes only.

The formation of metal complexes with macrocyclic ligands is often a slow process due to the steric hindrance of encapsulating the metal ion. nih.gov The mechanism for metal ion uptake by this compound is expected to be multi-step and pH-dependent. At low pH, where the amine groups are protonated, complex formation is very slow. As the pH increases and the amines deprotonate, the ligand becomes available for coordination.

The proposed mechanism likely involves the initial formation of an "out-of-cage" complex, where the metal ion coordinates to one or two donor atoms on the exterior of the macrocycle. This is followed by a series of conformational rearrangements of the ligand to fully encapsulate the metal ion, which is often the rate-determining step. The increased rigidity of the dione (B5365651) ligand, compared to cyclen, is expected to result in slower complex formation (association) and dissociation (inertness) kinetics. nih.gov For instance, studies on the highly rigid DOTA ligand show that its complex formation can be extremely slow at acidic pH. nih.gov The dissociation of the complex is typically acid-catalyzed, where protonation of the coordinated donor atoms facilitates the release of the metal ion.

Coordination Chemistry with Specific Metal Ions

The coordination behavior of this compound and its closely related analogues is dictated by the nature of the metal ion, the pH of the medium, and the potential for the amide groups to deprotonate, thereby creating anionic N-donor sites.

Transition Metal Complexes (e.g., Co(II), Cu(II), Pd(II), Ag(I))

The interaction of dioxotetraazamacrocycles with transition metals is characterized by the formation of robust complexes, often with the metal ion situated within the macrocyclic cavity. The amide groups can coordinate through their neutral oxygen atoms or, upon deprotonation, through the anionic nitrogen atoms, the latter being a key feature for stabilizing higher oxidation states.

Cobalt (Co) and Copper (Cu): Studies on closely related 14-membered ring systems (dioxocyclams) show complexation with both copper(II) and cobalt(III). nih.gov These bis-dioxocyclams, when complexed with Cu(II) and Co(III), produce bis-metal complexes that have been characterized spectroscopically and electrochemically. nih.gov The ability of dioxotetraamines to form neutral complexes with cations like Ni(II), Cu(II), Co(II), and Pd(II) is a primary characteristic, often occurring through the displacement of the amide protons.

Palladium (Pd): Dioxotetraamines are known to form stable complexes with Palladium(II). psu.edu The coordination typically involves the deprotonated amide nitrogen atoms, which are strong sigma-donors, leading to the formation of square planar complexes characteristic of Pd(II).

Silver (Ag): While direct crystal structures with the parent dione are not detailed, the compound serves as a critical precursor for synthesizing more elaborate ligands. For instance, double-armed and triple-armed cyclen derivatives have been prepared from this compound and its substituted analogues. rsc.orgresearchgate.net X-ray crystallographic analysis of the Silver(I) complexes with these derivatives shows that the aromatic side-arms can encapsulate the metal ion within the ligand cavity. rsc.orgresearchgate.net This encapsulation is facilitated by a combination of Ag–π interactions and CH–π interactions between the aromatic side-arms and the silver ion. rsc.org

Main Group Metal Complexes (e.g., Pb(II))

While specific studies on the coordination of this compound with Lead(II) are not extensively detailed in available research, the behavior of related tetraaza macrocycles provides insight into the likely interactions. Ligands such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) form highly stable complexes with Pb(II). This suggests that the tetraaza backbone of the dione ligand is well-suited for chelating Pb(II). The coordination would likely involve the four nitrogen atoms of the macrocycle and potentially the carbonyl oxygen atoms, leading to a high coordination number, which is typical for Pb(II).

Lanthanide and Other Cation Interactions

The coordination chemistry of dioxotetraazamacrocycles with lanthanide ions has been investigated, particularly with a closely related 13-membered analogue, 1,5,8,11-tetraazacyclotridecane-2,4-dione. These studies reveal the formation of both mononuclear and trinuclear complexes. iaea.orgias.ac.in

In mononuclear complexes of the type [Ln(tatd)Cl₂(H₂O)₃]Cl, the lanthanide(III) ion is encapsulated by the four nitrogen atoms of the macrocyclic ring. iaea.orgias.ac.in In this arrangement, the macrocycle acts as a tetradentate ligand. iaea.orgias.ac.in

A fascinating aspect of these systems is their ability to form trinuclear complexes. When a mononuclear lanthanum complex is reacted with other lanthanide chlorides, trinuclear species of the type [{La(tatd)Cl₂(H₂O)}₂LnCl₃(H₂O)₂]Cl are formed. asianpubs.org In these structures, the exocyclic carbonyl oxygens of two separate mononuclear units coordinate to an additional lanthanide ion, bridging the complexes. iaea.orgias.ac.in This demonstrates the dual role of the ligand: the ring nitrogens encapsulate one metal ion, while the carbonyl oxygens provide coordination sites for another, making the macrocycle a hexadentate ligand in this context. iaea.orgias.ac.in

| Complex Type | Metal Ion(s) | Ligand Denticity | Coordination Details | Resulting Coordination Number |

|---|---|---|---|---|

| Mononuclear | Ln(III) (e.g., La, Pr, Nd, Sm, Eu) | Tetradentate | The Ln(III) ion is encapsulated by the four nitrogen atoms of the macrocyclic ring. | 9 (including coordinated water and chloride ions) |

| Trinuclear | 2x La(III), 1x Ln(III) | Hexadentate (overall) | Two mononuclear units bridge to a central Ln(III) ion via their exocyclic carbonyl oxygens. | 9 (for encapsulated La) and 7 (for central Ln) |

Redox Behavior of Metal-Dioxotetraazamacrocycle Complexes

The incorporation of amide groups into the tetraazamacrocycle framework has a profound effect on the redox properties of its metal complexes. The ability of the amide nitrogen to be deprotonated provides a strong electron-donating group that can effectively stabilize higher metal oxidation states.

This phenomenon has been clearly demonstrated in studies of nickel complexes. tandfonline.com The redox potentials for the Ni(III)/Ni(II) couple have been measured for complexes with dioxotetraaza ligands and compared with their non-oxo polyamine analogues. tandfonline.com The results show that the deprotonated amide donors significantly lower the redox potential, indicating a higher thermodynamic stabilization of the nickel(III) oxidation state. tandfonline.com For example, the true potential of the Ni(III)/Ni(II) couple for a 14-membered dioxomacrocycle was found to be 0.58 V vs SCE, which is considerably less positive than that of related polyamine complexes. tandfonline.com This highlights the effectiveness of deprotonated amides over amine donors in stabilizing higher oxidation states. tandfonline.com

Electrochemical studies on copper(II) and cobalt(III) complexes of related dioxocyclams also provide insight into the redox behavior of these systems, showing that the metal centers can undergo electron transfer processes. nih.gov The specific redox potential is influenced by the ligand structure and the coordination environment of the metal ion. mdpi.com

| Complex/Ligand Type | Ring Size | E₁/₂ (V vs SCE) | Notes |

|---|---|---|---|

| Ni(dioxo-macrocycle) | 14-membered | 0.58 | Features two deprotonated amide donors. |

| Ni(dioxo-macrocycle) | 13-membered | 0.79 | Features two deprotonated amide donors. |

| Ni(open-chain dioxo-ligand) | N/A | 0.64 | Acyclic analogue. |

Structural Elucidation and Advanced Characterization of 1,4,7,10 Tetraazacyclododecane 2,6 Dione and Its Complexes

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity, purity, and dynamic behavior of 1,4,7,10-Tetraazacyclododecane-2,6-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, Variable Temperature NMR for Dynamics

¹H NMR spectroscopy is a primary tool for verifying the successful synthesis of the macrocycle. The spectrum would be expected to show a set of distinct signals corresponding to the different types of methylene (B1212753) (-CH₂-) protons in the structure. The protons adjacent to the amide carbonyl groups would exhibit different chemical shifts compared to those in the ethylenediamine (B42938) bridges. The integration of these signals would correspond to the number of protons in each unique environment.

For the parent macrocycle, 1,4,7,10-Tetraazacyclododecane (B123705) (cyclen), the ¹H NMR spectrum typically shows a single sharp resonance for all methylene protons at room temperature, indicating rapid conformational exchange on the NMR timescale. In contrast, for the 2,6-dione derivative, the reduced symmetry and the rigidity imposed by the amide bonds would likely result in a more complex spectrum, even at room temperature.

Variable Temperature (VT) NMR studies would be crucial for probing the conformational dynamics of the macrocycle. By lowering the temperature, the rate of ring inversion and other conformational exchange processes can be slowed. This would lead to the broadening and eventual splitting of NMR signals (decoalescence) into separate resonances for protons in distinct axial and equatorial environments of a single, locked conformation. Analysis of these temperature-dependent spectral changes allows for the calculation of the activation energy barriers (ΔG‡) for the conformational interchange, providing quantitative insight into the molecule's flexibility.

Infrared (IR) and Electronic Absorption (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule. The IR spectrum of this compound would be dominated by characteristic absorption bands. A strong, sharp band in the region of 1640-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the secondary amide groups. Additionally, N-H stretching vibrations would appear as one or more bands in the 3200-3400 cm⁻¹ region. The presence of these bands, along with C-H and C-N stretching vibrations, would confirm the compound's structural integrity.

Electronic absorption (UV-Vis) spectroscopy provides information about electronic transitions. Saturated macrocycles like this dione (B5365651) derivative are not expected to show strong absorption in the visible region. However, transitions associated with the n → π* of the carbonyl groups in the amide functions may be observed in the ultraviolet region, typically below 250 nm. Upon coordination to a metal ion, new absorption bands, such as ligand-to-metal charge transfer (LMCT) or d-d transitions (for transition metals), may appear, providing evidence of complex formation.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight of the compound and confirming its elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₈H₁₆N₄O₂). The spectrum would show a prominent peak for the protonated molecular ion [M+H]⁺ or other adducts depending on the ionization technique used (e.g., Electrospray Ionization, ESI). Analysis of the fragmentation pattern observed in the MS/MS spectrum can further corroborate the proposed structure by identifying characteristic losses of fragments derived from the macrocyclic ring.

| Spectroscopic Data for this compound | |

| Technique | Expected Observations |

| ¹H NMR | Complex multiplets for non-equivalent -CH₂- protons. |

| IR | Strong C=O stretch (~1640-1680 cm⁻¹), N-H stretch (~3200-3400 cm⁻¹). |

| Mass Spec (ESI-HRMS) | [M+H]⁺ peak corresponding to the exact mass of C₈H₁₇N₄O₂⁺. |

X-ray Crystallography: Elucidation of Solid-State Structures

Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state.

Conformational Analysis of the Macrocyclic Ligand and its Derivatives

An X-ray crystal structure of this compound would reveal its precise solid-state conformation. Macrocycles can adopt various conformations, and the introduction of two rigid amide units into the flexible cyclen framework significantly influences the preferred geometry. The analysis would detail all bond lengths, bond angles, and torsion angles within the ring. This data is critical for understanding the steric constraints and the pre-organization of the ligand for metal ion binding. The crystal packing would also be analyzed, revealing intermolecular interactions such as hydrogen bonds involving the amide N-H donors and carbonyl oxygen acceptors, which dictate the supramolecular architecture.

Metal Ion Encapsulation and Coordination Sphere Geometries

Determining the crystal structures of metal complexes of this ligand is key to understanding its coordination chemistry. The structure would show how a metal ion is encapsulated within the macrocyclic cavity. It would provide precise information on the coordination number of the metal, the geometry of the coordination sphere (e.g., octahedral, square pyramidal), and the specific donor atoms (nitrogen and potentially amide oxygens) binding to the metal. The Mn(II) complex of the parent cyclen, for instance, exhibits a six-coordinate, irregularly coordinated manganese ion. researchgate.net Similar detailed analysis for complexes of the dione derivative would elucidate the impact of the amide groups on the coordination properties, such as altering the ligand field strength and the stability of the resulting complex.

| Crystallographic Parameters for a Hypothetical Metal Complex | |

| Parameter | Information Provided |

| Coordination Number | Number of donor atoms bonded to the metal center. |

| Coordination Geometry | The spatial arrangement of donor atoms (e.g., octahedral). |

| M-N Bond Lengths | Strength and nature of the metal-nitrogen bonds. |

| M-O Bond Lengths | Indicates if amide oxygens participate in coordination. |

| Ring Conformation | The specific [xxxx] conformation adopted by the 12-membered ring upon complexation. |

Intermolecular and Intramolecular Interactions within Crystal Lattices

The stability and packing of this compound and its derivatives in the solid state are governed by a network of non-covalent interactions. The rationalization of their crystal structures stems from a fundamental understanding of these molecular interactions, which dictate the recognition and packing within the lattice. gla.ac.uk The presence of both hydrogen bond donors (N-H groups of secondary amines and amides) and acceptors (C=O groups of amides) within the macrocyclic framework facilitates the formation of robust hydrogen bonding networks, which are primary determinants of the supramolecular architecture. researchgate.netillinoisstate.edu

Intramolecular hydrogen bonds, particularly between the amide N-H groups and carbonyl oxygen atoms (N-H···O=C), play a crucial role in defining the conformation of the macrocycle. doi.org Computational studies on model macrocyclic tetraamides have shown that the relative stability of different conformers is strongly correlated to the existence and strength of these intramolecular hydrogen bonds. doi.org These interactions can lead to specific folded conformations, creating a pre-organized cavity for metal ion coordination. Additional stability can be derived from weaker interactions, such as C-H···O hydrogen bonds involving the methylene groups of the macrocyclic ring. doi.org

In the crystal lattice, intermolecular hydrogen bonds are the predominant force driving the assembly of molecules into higher-order structures. gla.ac.uk For amide-containing macrocycles, N–H···O hydrogen bonds are a recurring motif, often leading to the formation of chains or dimeric structures. researchgate.netillinoisstate.edu For instance, in the crystal structure of a related diazacyclopentadecane-dione, molecules form chains via face-to-face N–H···O hydrogen bonds. illinoisstate.eduillinoisstate.edu In complexes where the macrocycle coordinates to a metal center, the remaining N-H groups can form intermolecular hydrogen bonds with counter-ions or solvent molecules, linking the discrete complexes into extended one-, two-, or three-dimensional networks. nih.govresearchgate.net

The table below summarizes typical hydrogen bonds observed in the crystal structures of related amide-containing macrocyclic compounds.

| Interaction Type | Donor (D) | Acceptor (A) | Typical D-A Distance (Å) | Typical D-H···A Angle (°) | Role |

| Intramolecular H-Bond | N-H (Amide) | C=O (Amide) | 2.8 - 3.2 | 140 - 170 | Conformation Stabilization |

| Intermolecular H-Bond | N-H (Amide) | C=O (Amide) | 2.7 - 3.1 | 150 - 180 | Crystal Packing, Dimer/Chain Formation |

| Intermolecular H-Bond | N-H (Amine) | Anion (e.g., S²⁻, Cl⁻) | 3.2 - 3.6 | 145 - 175 | 3D Network Formation in Complexes |

| Weak H-Bond | C-H | C=O | 3.0 - 3.5 | 120 - 160 | Additional Lattice Stabilization |

Note: The data in this table is illustrative and represents typical ranges found in related structures, as detailed crystallographic data for the parent this compound is not extensively published. The specific geometry of these interactions can vary.

Electrochemical Methods: Probing Redox Properties

Electrochemical methods, particularly cyclic voltammetry, are powerful tools for investigating the redox properties of this compound and its metal complexes. The incorporation of amide groups into the tetraaza macrocyclic framework significantly influences the electronic properties and, consequently, the redox potentials of the coordinated metal ions.

Studies on nickel(II) complexes with 14- and 13-membered dioxotetraaza macrocycles have demonstrated the ability of these ligands to stabilize higher oxidation states of the metal, such as nickel(III). tandfonline.com The redox behavior is often characterized by quasi-reversible processes corresponding to the M(III)/M(II) couple. The deprotonated amide donor groups are particularly effective in thermodynamically stabilizing the nickel(III) oxidation state, more so than analogous amine donors. tandfonline.com

The redox potential of the Ni(III)/Ni(II) couple is sensitive to the macrocyclic ring size. For instance, the 14-membered ligand provides a lower redox potential compared to 12-, 13-, or 15-membered dioxomacrocycles, indicating greater stabilization of the Ni(III) state. tandfonline.com The true potentials for the Ni(III)/Ni(II) couple in aqueous solutions have been measured at 0.58 V vs SCE for the nickel complex of a 14-membered dioxotetraaza ligand and 0.79 V vs SCE for a 13-membered analogue (in 0.1 M NaClO₄). tandfonline.com These values are considerably less positive than those observed for the corresponding polyamine (oxo-free) analogues, further supporting the stabilizing effect of the amide groups. tandfonline.com

The table below presents the half-wave potentials (E₁/₂) for the Ni(III)/Ni(II) redox couple in complexes with various dioxotetraaza macrocycles.

| Compound/Complex | Ring Size | E₁/₂ (V vs SCE) | Medium | Reference |

| Ni(1) (Dioxo-14-ane) | 14-membered | 0.58 | 0.1 M NaClO₄ | tandfonline.com |

| Ni(3) (Dioxo-13-ane) | 13-membered | 0.79 | 0.1 M NaClO₄ | tandfonline.com |

Note: SCE refers to the Saturated Calomel Electrode. The specific dioxo ligand '1' in the source is a 14-membered macrocycle analogous to the title compound. tandfonline.com

Thermal Analysis Techniques: Investigating Stability Profiles

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for evaluating the thermal stability and decomposition profiles of this compound and its complexes. These methods provide critical information on melting points, decomposition temperatures, and the presence of solvated molecules within a crystal lattice. nih.gov

For macrocyclic amide compounds, TGA typically reveals a multi-step decomposition process. nih.gov The thermal stability of metal complexes is often higher than that of the free ligand, with decomposition generally initiated at elevated temperatures. For example, studies on related amide-based Co(II) macrocyclic complexes showed that their decomposition begins around 150 °C and is completed by 650 °C. nih.gov The specific decomposition temperatures and pathways are influenced by the nature of the macrocycle, the coordinated metal ion, and the presence of counter-ions.

High thermal stability is a characteristic property of many macrocyclic structures. mdpi.com For instance, certain macrocyclic ionic liquids containing amide functionalities exhibit decomposition onset temperatures (T_onset) in the range of 305–327 °C. mdpi.com TGA data is often reported using key metrics such as T_onset (the initial temperature of weight loss), T₁₀% (temperature at 10% weight loss), and T₅₀% (temperature at 50% weight loss), which together describe the rate and profile of decomposition. mdpi.com

DSC analysis complements TGA by detecting thermal events such as melting, crystallization, and other phase transitions. For crystalline macrocyclic compounds, DSC thermograms can show sharp endothermic peaks corresponding to their melting points. mdpi.com

The table below summarizes representative thermal stability data for related macrocyclic amide compounds, illustrating the typical temperature ranges for their decomposition.

| Compound Type | Analysis Method | T_onset (°C) | T₁₀% (°C) | T₅₀% (°C) | Key Findings |

| Amide-based Co(II) macrocyclic complexes | TGA | ~150 | - | - | Decomposition occurs in multiple steps, completing by 650 °C. nih.gov |

| Macrocyclic ILs with glycine (B1666218) residues | TGA | 322 - 327 | 344 - 349 | 390 - 396 | High thermal stability. mdpi.com |

| Macrocyclic ILs with L-phenylalanine residues | TGA | 305 - 324 | 325 - 343 | 363 - 381 | Aromatic residues slightly reduce thermal stability compared to glycine. mdpi.com |

Note: The data represents findings for structurally related amide-containing macrocycles and serves to indicate the expected thermal behavior. ILs = Ionic Liquids.

Computational and Theoretical Investigations of 1,4,7,10 Tetraazacyclododecane 2,6 Dione Systems

Density Functional Theory (DFT) Studies: Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to analyze the distribution and energy of electrons within the molecule (electronic structure).

Geometry Optimization: For macrocyclic systems, identifying the lowest energy conformation is crucial. DFT methods, such as those employing the B3LYP functional with a 6-31G(d) basis set, are used to perform geometry optimizations. nih.govresearchgate.net This process calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is found, representing a stable conformer. In a study on a related bicyclic dioxotetraamine, DFT calculations were used to determine harmonic vibrational wavenumbers which were then compared with experimental FT-Raman spectra to validate the optimized geometry. nih.gov

Electronic Structure: Once the geometry is optimized, DFT is used to analyze the electronic properties. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. scispace.com For instance, in studies of (12S)-1,4,7,10-tetraazadicyclo nih.govtum.de-pentadecane-3,11-dione, Time-Dependent DFT (TDDFT) calculations were employed to predict the electronic vertical excitation energies and UV-visible absorption spectra, showing how different substituents affect the electronic transitions. nih.gov These studies revealed that the UV-vis absorption spectrum of macrocyclic dioxotetraamines is significantly different from that of simple amide compounds due to the transannular effect (interactions between non-adjacent atoms across the ring). nih.gov

Below is a table showing representative data from a DFT analysis on a related 14-membered dioxotetraamine macrocycle, illustrating the type of information obtained from such studies.

| Property | Method/Basis Set | Calculated Value | Reference |

| HOMO Energy | B3LYP/6-311+G(d) | -6.21 eV | researchgate.net |

| LUMO Energy | B3LYP/6-311+G(d) | -0.98 eV | researchgate.net |

| Energy Gap (ΔE) | B3LYP/6-311+G(d) | 5.23 eV | researchgate.net |

| Dipole Moment | B3LYP/6-311+G(d) | 3.65 Debye | researchgate.net |

Note: The data presented is for 1,4,7,10-tetraazacyclotetradecane-11,14-dione, a related macrocycle, and serves as an example of typical DFT-derived parameters.

Molecular Dynamics Simulations: Conformational Landscapes and Dynamic Processes

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational changes and dynamic processes that are often inaccessible to static calculations. youtube.com MD is particularly valuable for flexible macrocycles, which can exist as an ensemble of different conformations in solution.

Conformational Landscapes: An MD simulation starts with an initial structure (often from DFT optimization) and calculates the trajectory of each atom by integrating Newton's laws of motion. nih.gov This process generates a large number of molecular configurations, or "snapshots," over time. Analyzing these trajectories reveals the preferred shapes (conformations) of the molecule and the energy barriers between them. nih.gov For the parent macrocycle, cyclen ( researchgate.netaneN4), computational studies have identified multiple low-energy minima, with the global minimum having C2 symmetry. acs.org The simulations show how the ethylene (B1197577) groups in the ring can adopt different gauche orientations (δ or λ), leading to a complex conformational landscape. semanticscholar.org

Dynamic Processes: MD simulations can elucidate dynamic processes such as ring inversion or the rotation of pendant arms in functionalized derivatives. rsc.org By tracking the dihedral angles of the macrocyclic ring over the course of a simulation, researchers can identify transitions between different conformers and calculate the timescales of these events. nih.gov Enhanced sampling techniques, such as metadynamics, can be employed to accelerate the exploration of these rare events and map the free energy surface associated with these conformational changes. nih.gov Such simulations are crucial for understanding how the macrocycle's shape adapts to its environment or to the binding of a metal ion.

Ab Initio Quantum Chemistry Calculations: Energetics and Reaction Pathway Predictions

Ab initio (Latin for "from the beginning") quantum chemistry methods solve the Schrödinger equation without empirical parameters, offering high accuracy, though typically at a greater computational expense than DFT. numberanalytics.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), are used for precise energy calculations and for mapping the detailed steps of a chemical reaction.

Energetics: High-level ab initio calculations are the gold standard for determining the relative energies of different isomers or conformers. For the parent cyclen molecule, ab initio calculations at the HF/6-31G** level have been used to refine the geometries obtained from molecular mechanics and provide accurate relative energies for the most stable conformers. acs.org These calculations confirmed the energetic ordering of conformers and showed good agreement with experimental data for the global minimum structure. acs.org Furthermore, these methods can accurately predict protonation energies, explaining, for example, the low values for the third protonation constant of triaza-macrocycles due to electrostatic repulsion between the positively charged amine groups. uc.pt

Reaction Pathway Predictions: A key application of ab initio methods is the prediction of reaction pathways, which describe the transformation from reactants to products. numberanalytics.com This involves locating the transition state (TS)—the highest energy point along the minimum energy path (MEP). numberanalytics.comarxiv.org Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. numberanalytics.comnih.gov An IRC calculation follows the MEP downhill from the transition state, confirming that it correctly connects the desired reactants and products. numberanalytics.comnih.gov This methodology is fundamental for understanding reaction mechanisms, such as the process of a metal ion binding to the macrocycle or the pathways of conformational interconversion. rsc.orgarxiv.org

Force Field Development and Molecular Mechanics Modeling for Large Systems

While quantum mechanical methods like DFT and ab initio calculations are highly accurate, their computational cost limits their application to relatively small systems or short timescales. For larger systems, such as a macrocycle conjugated to a biomolecule or for long-timescale MD simulations, molecular mechanics (MM) is the method of choice. tum.deaip.org

Force Field Development: MM methods rely on a "force field," which is a set of parameters and potential energy functions that describe the interactions between atoms. Standard force fields (e.g., AMBER, CHARMM) may not have accurate parameters for the unique structural motifs found in synthetic macrocycles or their metal complexes. mdpi.comresearchgate.net Therefore, a crucial step is the development and validation of specific force field parameters. nih.gov This is often done by fitting the MM potential energies to data from high-level quantum mechanics calculations. For example, partial atomic charges can be derived by fitting them to the quantum-chemically computed electrostatic potential, and parameters for bond stretching, angle bending, and dihedral torsions are optimized to reproduce QM-calculated geometries and vibrational frequencies. nih.gov

Molecular Mechanics Modeling: Once a reliable force field is established, MM can be used to perform conformational searches and MD simulations on very large systems. aip.org This allows researchers to study how a macrocycle-based drug interacts with its protein target or to explore the conformational space of highly flexible macrocycles efficiently. tum.denih.gov For bridged cyclen derivatives, MM calculations have been used to understand how structural modifications create more rigid ligands, which in turn leads to greater selectivity for specific metal ions based on size. acs.org

Theoretical Approaches to Metal-Ligand Binding Energetics and Stereochemistry

The ability of 1,4,7,10-Tetraazacyclododecane-2,6-dione to chelate metal ions is one of its most important potential properties. Theoretical methods are essential for predicting the stability, structure, and selectivity of the resulting metal complexes.

Binding Energetics: The strength of the interaction between the ligand and a metal ion can be quantified by calculating the binding energy. DFT calculations are commonly used for this purpose. researchgate.net To gain deeper insight into the nature of the bonding, energy decomposition analyses can be performed. For example, a Natural Energy Decomposition Analysis (NEDA) partitions the total interaction energy into distinct physical components: electrical interaction (electrostatic), charge transfer (covalent), and core repulsion. semanticscholar.orgmdpi.com Studies on Pb²⁺ complexes with various cyclen derivatives have shown that the bonding has a strong electrostatic character, with the electrical term contributing 59–78% of the total bonding energy. semanticscholar.org

Stereochemistry: Cyclen-based ligands form complexes with characteristic stereochemistry. semanticscholar.org The coordination of a metal ion typically locks the four ethylene bridges of the cyclen ring into either a δδδδ or λλλλ conformation. mdpi.com When pendant arms are present, as in the well-studied DOTA, they can also adopt a specific helical arrangement (Δ or Λ). This leads to two main isomers for lanthanide complexes: a square antiprism (SAP) and a twisted square antiprism (TSAP). researchgate.net DFT calculations can predict the relative stability of these isomers. For most lanthanide-DOTA complexes, the TSAP isomer is found to be more stable. semanticscholar.orgrsc.org Computational workflows have been developed to automatically generate all feasible stereoisomers for a given metal complex, which can then be optimized using quantum chemical methods to identify the most stable structures. nih.gov

The table below presents calculated interaction energies and their components for the Pb²⁺ ion with DOTA, a related cyclen-based ligand, illustrating the insights gained from theoretical energy decomposition analysis.

| Ligand | Total Interaction Energy (ΔE_INT) (kJ/mol) | Electrical Component (ΔE_EL) (kJ/mol) | Charge Transfer Component (ΔE_CT) (kJ/mol) |

| DOTA | -3973.9 | -4874.3 | -1436.6 |

Note: Data from a NEDA analysis of the [Pb(DOTA)]²⁻ complex, calculated at the PBE0-D3/def2-TZVP level of theory. The total interaction energy also includes a core repulsion term not shown here. semanticscholar.org

Advanced Functionalization and Derivatives of 1,4,7,10 Tetraazacyclododecane 2,6 Dione

Strategies for Functional Group Incorporation at Macrocyclic Nitrogens and Carbons

The functionalization of the 1,4,7,10-tetraazacyclododecane-2,6-dione scaffold can be achieved at both the macrocyclic nitrogen and carbon atoms, allowing for a high degree of structural and functional diversity.

The secondary amine groups of the dioxocyclam ring are nucleophilic and can be readily functionalized through various alkylation and arylation reactions. These modifications are crucial for introducing pendant arms that can enhance metal ion coordination, modulate solubility, or provide points of attachment for other molecules.

N-Alkylation: Standard N-alkylation procedures can be employed to introduce a wide range of functional groups at the nitrogen atoms. However, controlling the degree and regioselectivity of substitution can be challenging. To achieve selective mono- or di-alkylation, protecting group strategies are often employed. For instance, the use of formamido protection has been shown to be an effective method for the N-monoalkylation of the parent tetraazamacrocycle, cyclen. A similar approach can be envisaged for dioxocyclam derivatives.

N-Arylation: The introduction of aromatic groups directly onto the nitrogen atoms can significantly influence the electronic properties and conformational rigidity of the macrocycle. Palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, provide a general method for the functionalization of cyclen and its derivatives with a variety of aryl halides.

Modification of the carbon backbone of the dioxocyclam ring offers another avenue for introducing functionality and chirality. This is often a more synthetically challenging endeavor but provides access to a unique chemical space.

C-Alkylation: The carbon atoms adjacent to the carbonyl groups are potential sites for alkylation. Diastereoselective C-alkylation of related aldimines has been demonstrated, suggesting that similar strategies could be applied to dioxocyclam precursors.

Incorporation of Functionalized Building Blocks: A powerful strategy for introducing functionality at the carbon skeleton is to synthesize the macrocycle from chiral, functionalized building blocks. For example, new C-functionalized syn- and anti-dioxocyclam and cyclam derivatives have been prepared from α- and β-amino acids. This approach allows for the incorporation of diverse functional groups, such as 1,2,3-triazole units, which can act as valuable bifunctional chelating agents.

| Strategy | Position | Method | Potential Functional Groups |

| N-Alkylation | Nitrogen | Direct alkylation, Protective group strategies | Alkyl chains, Carboxylic acids, Alcohols, Amines |

| N-Arylation | Nitrogen | Palladium-catalyzed cross-coupling | Phenyl, Pyridyl, Substituted aromatics |

| C-Alkylation | Carbon | Diastereoselective alkylation of precursors | Alkyl groups |

| Building Block Synthesis | Carbon | Macrocyclization of functionalized precursors | Triazoles, Amino acid side chains |

Development of Hybrid Macrocyclic Systems Incorporating Aromatic or Heterocyclic Moieties

The integration of aromatic or heterocyclic units into the dioxocyclam framework leads to hybrid macrocyclic systems with unique structural and functional properties. These appended moieties can act as chromophores, additional coordination sites, or structural rigidifiers.

A notable example is the synthesis of pyridine-capped 5,12-dioxocyclams. In these systems, a pyridine (B92270) ring is linked across the secondary amine nitrogens of the dioxocyclam. This capping not only introduces a heterocyclic moiety but also renders the nitrogen atoms chiral by preventing their inversion. The pyridine unit can be further functionalized at its 4-position with a range of electron-donating or electron-withdrawing groups. This allows for the fine-tuning of the electronic properties of the macrocycle and its metal complexes. The 4-bromo-substituted pyridine-capped dioxocyclam is a particularly versatile intermediate, enabling further modification through palladium-catalyzed cross-coupling reactions like the Stille, Sonogashira, and Buchwald-Hartwig reactions. nih.govutexas.edu

Another approach to hybrid systems involves the conjugation of the macrocycle to larger heterocyclic systems, such as purines. A purine-cyclen conjugate has been designed to study its complexation with Cu²⁺ ions. nih.gov This research highlights the potential for creating sophisticated molecules where the macrocycle acts as a primary metal-binding site, and the attached heterocycle can modulate the electronic properties or provide a secondary binding site.

| Hybrid System | Incorporated Moiety | Synthetic Strategy | Key Features |

| Pyridine-capped Dioxocyclams | Pyridine | Capping of amine nitrogens with bis(bromomethyl)pyridine | Rigidified structure, Chiral nitrogen centers, Tunable electronics |

| Purine-Cyclen Conjugates | Purine | Multi-step organic synthesis | Potential for dual metal binding sites, Photocatalytic applications |

Design of Macrocyclic Amide Linkers for Supramolecular Architectures

The structure of this compound, with its two amide and two amine functionalities, presents the potential for its use as a ditopic linker in the construction of supramolecular architectures. The amide groups can participate in hydrogen bonding, while the amine groups can be functionalized to introduce further interaction sites or act as coordination points for metals.

While specific examples of this compound being used as a primary linker in the formation of coordination polymers or other extended supramolecular structures are not extensively documented, the principles of crystal engineering suggest its suitability for such applications. The hydrogen bonding capabilities of the amide groups, in particular, could be exploited to direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. For instance, in the crystal structure of a related trithiadiazacyclopentadecane-dione, N-H···O hydrogen bonds lead to the formation of molecular chains. A similar propensity for hydrogen bond-directed assembly can be anticipated for this compound and its derivatives.

Furthermore, by functionalizing the amine nitrogens with coordinating groups, the dioxocyclam unit could act as a ditopic ligand, bridging two metal centers. The design of such linkers is a key strategy in the synthesis of coordination polymers, where the length and flexibility of the linker, as well as the coordination geometry of the metal ion, determine the final architecture of the resulting material. The rigidified structure of pyridine-capped dioxocyclams, for example, could be utilized to create predictable and stable coordination networks.

Tailoring Ligand Frameworks for Specific Metal Ion Recognition

The dissociation of the two amide protons in this compound at around pH 8 results in a rigid, square-planar N₄ coordination environment. This geometry is particularly well-suited for the complexation of d⁸ metal ions like Ni²⁺ and Cu²⁺. The small cavity size of the 12-membered ring leads to a strong ligand field, which is reflected in the electronic spectra of the resulting complexes. For instance, the Ni²⁺ complex is yellow, indicative of a low-spin, square-planar geometry. The rigid planarity and strong ligand field can also stabilize higher oxidation states, as demonstrated by the ready attainment of a Cu³⁺ complex.

The introduction of different functional groups allows for the fine-tuning of the ligand's properties for selective metal ion binding. For example, the incorporation of soft donor atoms, such as sulfur, into the pendant arms of a cyclen framework has been shown to enhance the affinity for soft metal ions like Cd²⁺. This principle can be extended to dioxocyclam derivatives to create ligands with a preference for specific metal ions.

The extensive research into 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its derivatives for biomedical applications further underscores the tunability of these macrocyclic frameworks. By modifying the pendant arms, researchers can optimize the properties of the corresponding metal complexes for applications such as magnetic resonance imaging (MRI) contrast agents and radiopharmaceuticals.

Applications in Chemical Sciences

Catalysis and Organic Transformations

The parent macrocycle, cyclen, is well-regarded for its ability to form stable complexes with a variety of metal ions, which are then employed as catalysts. researchgate.netmdpi.com The introduction of two carbonyl groups in the 2 and 6 positions to form 1,4,7,10-Tetraazacyclododecane-2,6-dione alters the electronic properties and coordination behavior of the ligand. While this modification suggests potential for developing novel catalysts, specific research findings in this area are limited.

Homogeneous and Heterogeneous Catalysis via Macrocyclic Metal Complexes

There is a lack of specific studies in the scientific literature detailing the use of metal complexes derived from this compound in either homogeneous or heterogeneous catalysis. The catalytic activity of metal complexes often depends on the precise geometry and electronic environment of the metal center, which is dictated by the ligand. For the parent compound, cyclen, metal complexes have been explored for various catalytic processes. mdpi.com However, similar systematic studies on its 2,6-dione derivative have not been reported.

Application in Specific Organic Reactions (e.g., Cross-Coupling)

The application of this compound or its metal complexes in specific organic reactions, such as Suzuki-Miyaura or other cross-coupling reactions, is not documented in available research. Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon bonds. scielo.bruzh.ch While various ligands are used to stabilize and activate the palladium catalyst, the utility of this particular dione (B5365651) macrocycle as a ligand in such transformations has not been investigated in the reviewed literature. For context, derivatives of the parent cyclen have been incorporated into more complex molecular structures that undergo cross-coupling reactions as part of their synthesis. nih.gov

Materials Science and Functional Materials

Macrocyclic compounds are often used as building blocks for advanced materials due to their defined structures and host-guest capabilities. While cyclen and its derivatives are used in creating functional polymers and frameworks, the incorporation of this compound into such materials is not described in the current body of scientific literature.

Incorporation into Polymeric Materials for Advanced Functions

No research findings were identified that describe the incorporation of this compound as a monomer or functional unit into polymeric materials. The synthesis of polymers using derivatives of the parent cyclen has been explored to create materials with specific ion-binding or catalytic properties. researchgate.net

Development of Coordination Polymers and Metal-Organic Frameworks

There is no available scientific literature on the use of this compound as a linker or building block for the development of coordination polymers or metal-organic frameworks (MOFs). The design of MOFs relies on the predictable coordination of metal ions or clusters with organic linkers to create porous, crystalline structures. nih.gov While nitrogen-containing linkers are widely used in MOF synthesis, the specific use of this dione macrocycle for such applications has not been reported.

Chemical Tool Development

The development of chemical tools, such as chelating agents for biomedical imaging or sensors, is a significant application for macrocyclic compounds like DOTA, a derivative of cyclen. rsc.orgresearchgate.netsigmaaldrich.com These molecules are valued for their ability to bind strongly and selectively to metal ions. The structural and electronic modifications in this compound could potentially be exploited for developing new chemical tools; however, research dedicated to this area has not been found in the public domain.

Compound Information Table

Based on a thorough review of the available scientific literature, there is currently insufficient information to construct a detailed article on the specific applications of This compound within the framework of the requested outline.

Research literature extensively covers the parent compound, 1,4,7,10-tetraazacyclododecane (B123705) (cyclen), and its other derivatives (like DOTA) in the fields of chemical nuclease studies, chemical sensors, and photochemistry. However, specific studies detailing the use of the 2,6-dione derivative in these precise applications are not present in the available search results.

The compound, also known as 2,6-dioxocyclen, is mentioned as a precursor in the synthesis of more complex macrocyclic structures. For instance, its reaction with bis-electrophilic spacers has been noted to yield macrotricycles with high selectivity. researchgate.net Similarly, a benzyl-substituted version of the dione has been used as a building block for a larger, octa-armed cyclic octaamine. acs.org

These references pertain to the synthetic utility of this compound as an intermediate, rather than its functional application in the areas specified below:

Photochemistry and Photocatalysis

Light-Driven Redox Processes in Metal Complexes:Studies detailing the involvement of this compound's metal complexes in light-driven redox processes were not found.

Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres to the strict constraints of the provided outline for the compound this compound.

Future Research Directions and Challenges

Development of Sustainable and Green Synthetic Methodologies

The synthesis of macrocyclic compounds has traditionally involved multi-step procedures that are often resource-intensive and generate significant waste. A primary challenge for the future is the development of sustainable and green synthetic routes to 1,4,7,10-Tetraazacyclododecane-2,6-dione and its derivatives.

Current research in macrocycle synthesis is increasingly focused on environmentally benign methods. For instance, the use of water as a solvent, one-pot reactions, and catalysis to improve reaction efficiency are key strategies. google.com Methodologies such as "click chemistry" have proven highly efficient for the functionalization of the cyclen scaffold, offering a potential route for creating derivatives of the dione (B5365651) compound under mild conditions. rsc.orgrsc.org The synthesis of polyamide macrocycles, which share the amide functionality of the target compound, is also an area of active research, with potential for creating linkers for metal-organic frameworks (MOFs). mdpi.comnih.gov Future efforts will likely focus on adapting these greener principles to the synthesis of the core this compound ring itself.

| Synthetic Approach | Traditional Methods | Green/Sustainable Alternatives |

| Solvents | Often uses large volumes of organic solvents. | Use of water or solvent-free conditions. google.com |

| Reaction Steps | Multi-step synthesis with isolation of intermediates. | One-pot synthesis to reduce steps and waste. google.com |

| Catalysis | May use stoichiometric reagents. | Use of catalysts (e.g., potassium iodide) to improve rates and reduce energy consumption. google.com |

| Functionalization | Conventional organic reactions. | High-efficiency reactions like "click chemistry". rsc.orgrsc.org |

| Atom Economy | Can be low due to protecting group strategies. | Designing routes with higher atom economy. |

Exploration of Novel Metal-Ligand Architectures with Enhanced Functionality

The presence of two amide groups in this compound is expected to significantly influence its coordination behavior compared to the parent cyclen macrocycle. The amide nitrogens are less basic, and the carbonyl oxygens introduce additional potential donor sites. This creates opportunities for novel metal-ligand architectures with unique properties.

Research on related dioxotetraazacycloalkanediacetates has shown that the amide groups can participate in metal coordination, leading to complexes with distorted octahedral geometries. acs.org The rigidity and pre-organization of the macrocyclic framework can be exploited to create highly stable and selective metal complexes. nih.gov Future research will involve systematically exploring the coordination chemistry of this compound with a wide range of metal ions, including transition metals, lanthanides, and actinides. The goal will be to understand how the ligand framework dictates the geometry, stability, and reactivity of the resulting metal complexes. This could lead to the development of catalysts, magnetic materials, and luminescent probes with enhanced functionalities. cd-bioparticles.netresearchgate.net Furthermore, the functional groups can be used to link the macrocycle to other molecules or materials, such as carbon nanotubes, to create hybrid materials with synergistic properties. acs.orgresearchgate.net

Integration of Computational Methods for Rational Ligand Design and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern coordination chemistry. For a relatively unexplored ligand like this compound, computational methods offer a powerful approach to predict its properties and guide experimental work.

DFT calculations can be used to model the conformational landscape of the free ligand and its metal complexes, predict the most stable coordination geometries, and analyze the electronic structure and bonding. acs.org This predictive power can accelerate the discovery of new complexes with desired properties. For example, computational studies can help in understanding the mechanism of catalytic reactions, the origins of stereoselectivity, and the factors governing the stability of metal complexes. nih.govnih.gov By simulating spectroscopic properties like NMR and UV-Vis spectra, computational methods can also aid in the characterization of newly synthesized compounds. researchgate.netresearchgate.net A significant future direction will be the use of these in silico techniques to design novel derivatives of this compound with tailored affinities for specific metal ions or with specific catalytic or sensing capabilities, thereby reducing the trial-and-error nature of traditional synthetic chemistry.

Expanding the Scope of Applications in Emerging Areas of Chemical Science

The unique structural and electronic features of this compound suggest its potential for a wide range of applications in emerging areas of chemical science. While the applications of the parent cyclen molecule are well-established, particularly in medical imaging, the dione derivative offers new possibilities. orientjchem.org

Catalysis: The metal complexes of this ligand could serve as catalysts for a variety of organic transformations. The defined coordination sphere and potential for redox activity of the complexed metal ion could be harnessed for reactions such as oxidation, reduction, and carbon-carbon bond formation. nih.gov The reactivity of metal dioxo complexes is a field of growing interest, with applications in C-H functionalization and other challenging transformations. rsc.orgnih.govrsc.org

Chemical Sensing: The macrocyclic framework can be functionalized with chromophores or fluorophores to create selective chemosensors for metal ions or small molecules. mdpi.comresearchgate.net The binding of a target analyte to the metal center or the ligand itself could induce a measurable change in the optical or electrochemical properties of the molecule. rsc.org

Advanced Materials: As a building block, this compound can be incorporated into more complex supramolecular structures or polymers. Its ability to form stable metal complexes makes it an attractive component for creating MOFs with applications in gas storage, separation, and heterogeneous catalysis. mdpi.comnih.gov Additionally, it could be grafted onto surfaces, such as silica (B1680970) nanoparticles, for applications in selective metal ion extraction. rsc.org

| Potential Application Area | Rationale and Future Direction |

| Homogeneous Catalysis | Develop well-defined metal complexes for asymmetric synthesis and other selective transformations. nih.gov |

| Heterogeneous Catalysis | Immobilize complexes on solid supports for recyclable and robust catalytic systems. researchgate.net |

| Chemical Sensors | Functionalize the macrocycle with signaling units for optical or electrochemical detection of analytes. mdpi.comresearchgate.net |

| Metal-Organic Frameworks (MOFs) | Use as a functional linker to create porous materials for gas storage, separation, or catalysis. mdpi.comnih.gov |

| Separation Science | Graft onto solid supports for selective extraction of metal ions from aqueous solutions. rsc.org |

Q & A

Basic Questions

Q. What are the critical safety protocols for handling 1,4,7,10-Tetraazacyclododecane-2,6-dione in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile or neoprene gloves inspected for integrity before use. Avoid skin contact by removing gloves without touching outer surfaces, followed by hand washing .

- Respiratory and Body Protection : Use chemical-resistant suits and NIOSH-approved respirators in environments with aerosolized particles. Ventilation systems must comply with OSHA standards for fume control .